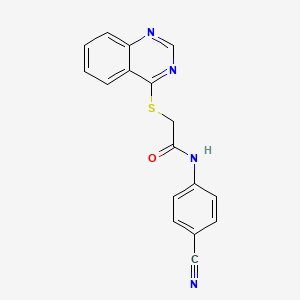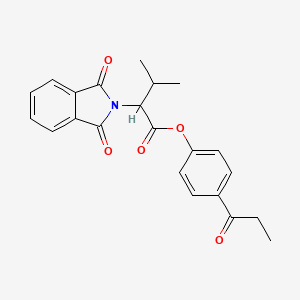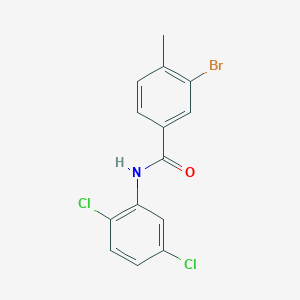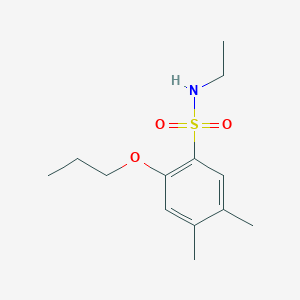
2-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar acetamide compounds involves multiple steps, including acetylation, esterification, and reactions with specific reagents under controlled conditions. For instance, the synthesis of related compounds has been achieved by reacting aromatic organic acids with esters, hydrazides, and thiols, followed by reactions with N-substituted bromoacetamide in the presence of DMF and sodium hydride, leading to various substituted acetamides (Rehman et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, has been utilized to determine the conformation and bonding within similar acetamide molecules. These analyses reveal intramolecular hydrogen bonding and intermolecular interactions, contributing to the compound's stability and reactivity (Jansukra et al., 2021).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including acetylation, esterification, and nucleophilic substitution, leading to the formation of new compounds with diverse functionalities. The chemical properties of these compounds are influenced by their molecular structure, including the presence of electron-withdrawing or donating groups, which affect their reactivity and interaction with other molecules (Gao Yonghong, 2009).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting point, boiling point, and solubility, are determined by their molecular structure. These properties are crucial for the compound's application in various industrial and pharmaceutical processes. For example, the solubility in different solvents can influence its use as a reactant or catalyst in chemical syntheses.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical reactions. Acetamide derivatives can act as nucleophiles or electrophiles in different chemical environments, participating in a wide range of organic reactions (Zhang et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3/c1-16-5-4-14-11(15)7-17-10-3-2-8(12)6-9(10)13/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHMGYDCDRSHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5062464.png)
![4-bromo-2-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5062470.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5062474.png)
![2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-phenylacetamide](/img/structure/B5062481.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5062487.png)
![1-(2-furylmethyl)-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5062501.png)

![9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5062507.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062513.png)

